Cas no 915411-02-8 (7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole)
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Chemical and Physical Properties
Names and Identifiers
-
- 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- 1H-Indazole-7-boronic acid pinacol ester
- 7-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-indazole
- 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- 1H-INDAZOLE, 7-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-
- INDAZOLE-7-BORONIC ACID PINACOL ESTER
- (1H-INDAZOL-7-YL)BORONIC ACID PINACOL ESTER
- BBL103972
- FD6038
- STL557782
- 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (ACI)
- 1H-Indazole-7-boronic acid, pinacol ester
- 915411-02-8
- AS-49272
- PB23540
- MFCD08059264
- EN300-212687
- SY065621
- Indazole-7-boronic acid, pinacol ester
- DTXSID90672351
- AKOS005257829
- 7-Indazoleboronic Acid Pinacol Ester
- Z2044749987
- J-519029
- CS-0050126
- 1788080-13-6
- 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2h-indazole
- SCHEMBL14231225
-
- MDL: MFCD08059264
- Inchi: 1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9-8-15-16-11(9)10/h5-8H,1-4H3,(H,15,16)
- InChI Key: KZRYMNAPWVDMDN-UHFFFAOYSA-N
- SMILES: N1NC2C(=CC=CC=2B2OC(C)(C)C(C)(C)O2)C=1
Computed Properties
- Exact Mass: 244.13800
- Monoisotopic Mass: 244.138
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 47.1
Experimental Properties
- Density: 1.154
- Boiling Point: 404.123 °C at 760 mmHg
- Flash Point: 198.207 °C
- PSA: 47.14000
- LogP: 1.86210
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | I11218-500mg |
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
915411-02-8 | 98% | 500mg |
1732.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | I11218-1g |
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
915411-02-8 | 98% | 1g |
2605.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | I11218-5g |
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
915411-02-8 | 98% | 5g |
9008.0CNY | 2021-08-04 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB05001-25g |
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
915411-02-8 | 95% | 25g |
$1250 | 2023-09-07 | |
| Frontier Specialty Chemicals | I11218-1 g |
1H-Indazole-7-boronic acid pinacol ester |
915411-02-8 | 1g |
$ 63.00 | 2022-11-04 | ||
| Frontier Specialty Chemicals | I11218-5 g |
1H-Indazole-7-boronic acid pinacol ester |
915411-02-8 | 5g |
$ 210.00 | 2022-11-04 | ||
| Matrix Scientific | 068702-1g |
1H-Indazole-7-boronic acid pinacol ester, >95% |
915411-02-8 | >95% | 1g |
$198.00 | 2023-09-10 | |
| Matrix Scientific | 068702-5g |
1H-Indazole-7-boronic acid pinacol ester, >95% |
915411-02-8 | >95% | 5g |
$597.00 | 2023-09-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IX608-200mg |
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
915411-02-8 | 97% | 200mg |
394.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IX608-1g |
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
915411-02-8 | 97% | 1g |
1310.0CNY | 2021-08-04 |
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Suppliers
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
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Julia M. Yeomans Soft Matter, 2010,6, 703-704
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Comprehensive Analysis of 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS No. 915411-02-8)
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS No. 915411-02-8) is a highly specialized boron-containing heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This compound, often referred to as a boronic ester derivative, plays a pivotal role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. Its unique tetramethyl-1,3,2-dioxaborolane moiety enhances stability and reactivity, making it a valuable building block for drug discovery and advanced material development.
The growing interest in 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is driven by its applications in targeted drug delivery and bioconjugation. Researchers are particularly intrigued by its potential in cancer therapeutics, where boron-containing compounds are explored for their ability to interact with biological targets. The compound's indazole core further contributes to its bioactivity, as indazole derivatives are known for their kinase inhibition properties. This dual functionality positions it as a promising candidate for next-generation small-molecule drugs.
In the realm of materials science, CAS No. 915411-02-8 is investigated for its role in designing organic electronic devices. Its boron-embedded structure facilitates electron delocalization, which is critical for OLEDs (organic light-emitting diodes) and photovoltaic cells. Recent studies highlight its compatibility with π-conjugated systems, a hot topic in sustainable energy research. As the demand for green chemistry solutions rises, this compound's low toxicity profile and synthetic versatility align with global trends toward eco-friendly manufacturing.
From a synthetic perspective, the tetramethyl-1,3,2-dioxaborolane group in 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole offers distinct advantages. It acts as a protecting group for boronic acids, mitigating issues like protodeboronation during reactions. This feature is frequently discussed in forums on organic synthesis optimization, where chemists seek robust methods to improve reaction yields. The compound’s stability under aqueous conditions also makes it suitable for biocompatible labeling techniques, a trending subtopic in chemical biology.
Market analysts note increasing patent filings involving CAS No. 915411-02-8, reflecting its commercial potential. Pharmaceutical companies leverage its scaffold to develop JAK/STAT inhibitors and anti-inflammatory agents, addressing widespread interest in immune modulation therapies. Meanwhile, academic labs explore its structure-activity relationships (SAR) to unlock novel bioisosteres. These developments resonate with search trends around precision medicine and drug repurposing, underscoring the compound’s interdisciplinary relevance.
Quality control of 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole relies on advanced analytical techniques like HPLC-MS and NMR spectroscopy, topics frequently queried by quality assurance professionals. The compound’s chromatographic purity (>98%) ensures reproducibility in research, a key concern for labs adopting high-throughput screening (HTS) platforms. Discussions on supplier reliability and batch-to-batch consistency further highlight its importance in industrial workflows.
In summary, 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS No. 915411-02-8) exemplifies the convergence of medicinal chemistry and advanced materials. Its multifaceted applications—from catalysis to biopharmaceuticals—make it a subject of enduring scientific inquiry. As research into boron-based compounds accelerates, this indazole derivative stands out for its structural tunability and functional diversity, answering pressing needs across multiple high-growth sectors.
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